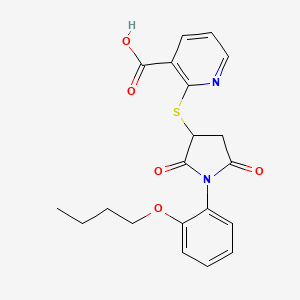
2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also referred to as 2-(2,5-dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid, is a compound that integrates a nicotinic acid moiety with a dioxopyrrolidine and a thioether functional group. Its molecular formula is C10H8N2O4S with a molar mass of 252.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The unique structure of this compound facilitates various biological interactions. The integration of a dioxopyrrolidine structure with a thioether linkage to nicotinic acid may confer distinct biological activities compared to simpler analogs.
| Feature | Description |
|---|---|
| Molecular Formula | C10H8N2O4S |
| Molar Mass | 252.25 g/mol |
| Functional Groups | Nicotinic acid, dioxopyrrolidine, thioether |
Pharmacological Profile
Research indicates that compounds similar to nicotinic acid exhibit various pharmacological effects. Nicotinic acid itself is recognized for its role in lipid metabolism and has been shown to influence plasma HDL and LDL levels by modulating hepatic synthesis pathways . The potential biological activity of this compound may include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit activity against certain bacterial strains, although specific data on its efficacy remains limited.
- Lipid Metabolism Modulation : Similar compounds have shown the ability to alter lipid profiles, which could be relevant for conditions like dyslipidemia.
Case Studies
- Antimicrobial Studies : A study on related compounds demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for effective derivatives was reported as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against MRSA strains .
- Molecular Docking Studies : Molecular docking simulations have been used to predict the binding affinity of this compound with various biological targets. These studies are crucial for elucidating the compound's pharmacological profile and guiding further experimental validation.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the dioxopyrrolidine structure.
- Introduction of the butoxyphenyl group.
- Coupling with nicotinic acid through thioether linkage.
Each step requires careful selection of reagents and conditions to ensure high yields and purity.
Propriétés
IUPAC Name |
2-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-3-11-27-15-9-5-4-8-14(15)22-17(23)12-16(19(22)24)28-18-13(20(25)26)7-6-10-21-18/h4-10,16H,2-3,11-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIUFWIVXOJINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













